![molecular formula C12H17N3O B249313 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol, also known as DM-PPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DM-PPO is a fluorescent probe that has been utilized to study the dynamics of membrane proteins, as well as the interactions between proteins and lipid membranes. In
作用机制
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is a fluorescent probe that works by binding to the hydrophobic regions of the membrane. The fluorescent properties of 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol allow researchers to track the movement of the probe within the membrane. This information can then be used to study the dynamics of membrane proteins and the interactions between proteins and lipid membranes.
Biochemical and Physiological Effects
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has no known biochemical or physiological effects. It is a non-toxic compound that has been used in various lab experiments without any adverse effects.
实验室实验的优点和局限性
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has several advantages for lab experiments. It is a non-toxic compound that can be used in live-cell imaging experiments. Additionally, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is highly sensitive and can detect small changes in membrane dynamics. However, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has some limitations. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is a fluorescent probe and can only be used in experiments that utilize fluorescence microscopy.
未来方向
There are several future directions for research on 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol. One possible direction is to study the interactions between 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol and specific membrane proteins. This information could provide insights into the mechanisms of various cellular processes. Additionally, researchers could investigate the use of 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol in drug discovery. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol could be used to screen potential drug candidates for their effects on membrane dynamics. Finally, researchers could investigate the use of 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol in medical imaging. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol could potentially be used to detect and track the movement of cancer cells within the body.
Conclusion
In conclusion, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol is a unique chemical compound that has gained significant attention in scientific research. Its fluorescent properties make it a valuable tool for studying membrane proteins and lipid membranes. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has several advantages for lab experiments, including its non-toxicity and high sensitivity. However, there are also some limitations to its use. Future research on 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol could provide valuable insights into various cellular processes and could potentially lead to new medical applications.
合成方法
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol can be synthesized through a multi-step process. The first step involves the synthesis of 1,5-dimethyl-1H-benzimidazole, which is then reacted with chloroacetonitrile to form 1-(1,5-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile. This intermediate is then reacted with 3-aminopropanol to yield 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol.
科学研究应用
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has been widely used in scientific research as a fluorescent probe to study membrane proteins. Membrane proteins play a crucial role in various cellular processes, including signal transduction, ion transport, and cell-cell communication. 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has been used to study the dynamics of membrane proteins, such as the movement of ion channels and receptors within the membrane. Additionally, 3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol has been used to study the interactions between proteins and lipid membranes.
属性
产品名称 |
3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol |
|---|---|
分子式 |
C12H17N3O |
分子量 |
219.28 g/mol |
IUPAC 名称 |
3-[(1,5-dimethylbenzimidazol-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C12H17N3O/c1-9-4-5-11-10(8-9)14-12(15(11)2)13-6-3-7-16/h4-5,8,16H,3,6-7H2,1-2H3,(H,13,14) |
InChI 键 |
DMLFWIXGKIVDCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)NCCCO)C |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=N2)NCCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



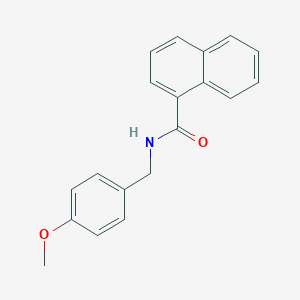
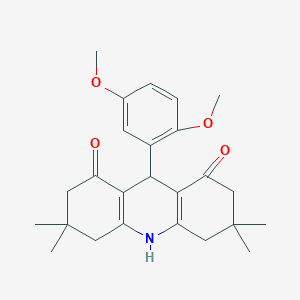
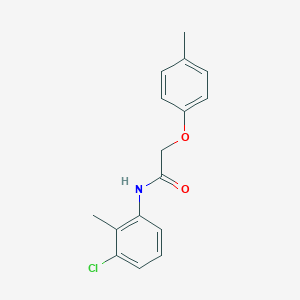
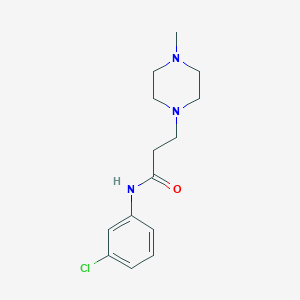
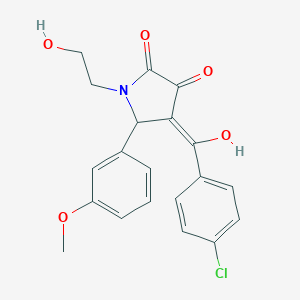

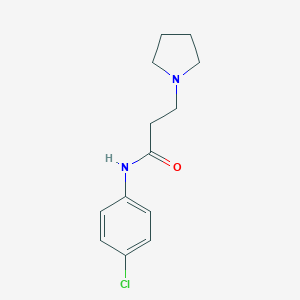




![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)

